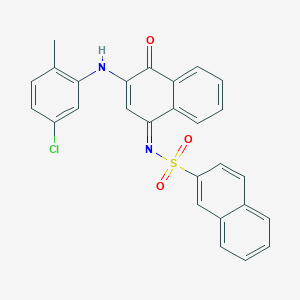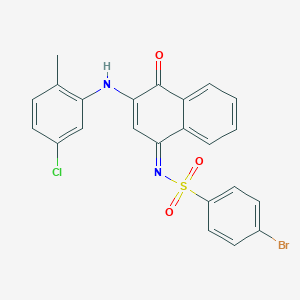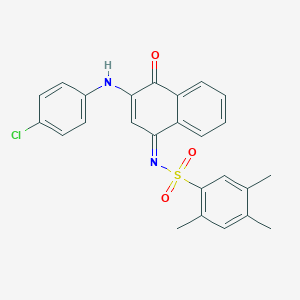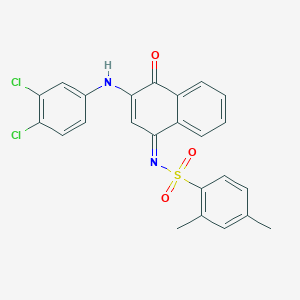
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,5-dimethylbenzenesulfonamide, also known as AM404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its ability to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain perception, inflammation, and mood regulation.
Mécanisme D'action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,5-dimethylbenzenesulfonamide involves its ability to modulate the endocannabinoid system. Specifically, this compound inhibits the reuptake of the endocannabinoid anandamide, leading to increased levels of this neurotransmitter in the brain. Anandamide is known to play a role in pain perception and mood regulation, and its modulation by this compound may explain its analgesic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have neuroprotective properties, making it a potential treatment option for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antitumor properties, making it a potential treatment option for certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,5-dimethylbenzenesulfonamide in lab experiments is its specificity for the endocannabinoid system. This allows researchers to study the effects of endocannabinoid modulation in a controlled manner. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors in addition to the endocannabinoid system.
Orientations Futures
There are several potential future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,5-dimethylbenzenesulfonamide. One area of interest is its potential use as a treatment for substance abuse disorders, as it has been shown to modulate the reward pathways in the brain. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and antitumor properties. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,5-dimethylbenzenesulfonamide involves the reaction of 5-hydroxytryptamine with arachidonic acid, followed by acetylation and butyrylation of the resulting product. This process yields this compound as a white crystalline powder with a melting point of 98-100°C.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as an analgesic agent. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer-related pain. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C23H25NO5S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C23H25NO5S/c1-6-7-22(26)24(30(27,28)21-12-14(2)8-9-15(21)3)18-10-11-20-19(13-18)23(16(4)25)17(5)29-20/h8-13H,6-7H2,1-5H3 |
Clé InChI |
UJXBFWYFWWJRME-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=CC(=C3)C)C |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)


![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)


![N-(4-chlorobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B284945.png)

![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)
![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
